molecular formula C23H25N5O2 B11590403 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2-(4-ethylphenoxy)acetamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11590403
M. Wt: 403.5 g/mol
InChI Key: LVVVGIGBPCCMNS-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyrimidine ring, a phenylamino group, and an ethylphenoxyacetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-ethylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the phenylamino group: This step involves the reaction of the pyrimidine intermediate with aniline derivatives in the presence of catalysts such as palladium or copper.

    Formation of the ethylphenoxyacetamide moiety: This can be synthesized by reacting ethylphenol with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-methylphenoxy)acetamide
  • N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-isopropylphenoxy)acetamide

Uniqueness

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the ethyl group on the phenoxyacetamide moiety. This structural feature may influence its chemical reactivity, biological activity, and overall properties compared to similar compounds. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H25N5O2/c1-4-18-10-12-20(13-11-18)30-15-21(29)27-23(26-19-8-6-5-7-9-19)28-22-24-16(2)14-17(3)25-22/h5-14H,4,15H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

LVVVGIGBPCCMNS-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/C(=N/C2=NC(=CC(=N2)C)C)/NC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=NC2=NC(=CC(=N2)C)C)NC3=CC=CC=C3

Origin of Product

United States

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